![molecular formula C16H19FN4O3S2 B6431136 2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 1903887-66-0](/img/structure/B6431136.png)
2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one
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Description
2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H19FN4O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.08826099 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles and thiosemicarbazones, have been known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
For instance, thiosemicarbazones can act as nitrogen and sulfur donors, allowing them to engage in a wide variety of coordination modes .
Biochemical Pathways
For instance, benzimidazoles and thiosemicarbazones have demonstrated a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial effects .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities, suggesting that f6512-6507 may have similar effects .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-13-2-4-14(5-3-13)25-11-16(22)20-6-1-7-21(9-8-20)26(23,24)15-10-18-12-19-15/h2-5,10,12H,1,6-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJDMPDWNBTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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